2'-Hydroxy-4-methoxychalcone
CAS No.: 3327-24-0
Cat. No.: VC21350857
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3327-24-0 |
---|---|
Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | (Z)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8- |
Standard InChI Key | NXBNYUSXDBHELA-FLIBITNWSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2O |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Chemical Identity and Structure
2'-Hydroxy-4-methoxychalcone is characterized by its structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is the fundamental scaffold of chalcones. The compound has a hydroxyl group at the 2' position of the A ring and a methoxy group at the 4 position of the B ring.
Basic Chemical Information
Parameter | Information |
---|---|
IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
CAS Number | 3327-24-0 |
Molecular Formula | C₁₆H₁₄O₃ |
Molecular Weight | 254.28 g/mol |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
MDL Number | MFCD00016447 |
PubChem CID | 5331295 |
The chemical structure features a 2-hydroxyphenyl ring (A ring) connected to a 4-methoxyphenyl ring (B ring) through a prop-2-en-1-one bridge. The hydroxyl group at the 2' position is significant for its biological activity, as it can form hydrogen bonds with target proteins .
Structural Synonyms
2'-Hydroxy-4-methoxychalcone is also known by several synonyms:
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2'-Hydroxy-2-(4-methoxybenzal)acetophenone
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2'-Hydroxy-2-(4-methoxybenzylidene)acetophenone
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1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Physical and Chemical Properties
2'-Hydroxy-4-methoxychalcone possesses distinct physical and chemical properties that influence its application in research and potential therapeutic uses.
Physical Characteristics
Property | Value/Description |
---|---|
Physical Form | Yellow crystalline powder or crystals |
Color | Light orange to yellow |
Melting Point | 91.0-95.0°C (typically 93°C) |
Maximum Absorption Wavelength | 367 nm (in CH₂Cl₂) |
Solubility | Soluble in methanol and other organic solvents |
The compound typically appears as yellow crystals or a crystalline powder with a melting point of approximately 93°C . Its spectroscopic properties, particularly its UV absorption maximum at 367 nm in dichloromethane, allow for its identification and quantitative analysis in various studies .
Chemical Reactivity
The chemical reactivity of 2'-Hydroxy-4-methoxychalcone is influenced by its functional groups:
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The hydroxyl group at the 2' position can participate in hydrogen bonding and may undergo deprotonation under basic conditions.
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The α,β-unsaturated carbonyl system is susceptible to nucleophilic addition reactions.
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The methoxy group contributes to the electron density of the B ring, affecting the compound's reactivity and biological interactions .
Lipinski's Rule Parameters
The drug-likeness of 2'-Hydroxy-4-methoxychalcone can be assessed using Lipinski's Rule of Five parameters:
Parameter | Value | Lipinski's Rule |
---|---|---|
Molecular Weight | 254.28 g/mol | <500 |
logP | 3.41-4.57 (estimated) | ≤5 |
Hydrogen Bond Donors | 1 | ≤5 |
Hydrogen Bond Acceptors | 3 | ≤10 |
Polar Surface Area | 55.98-64.91 Ų | <140 Ų |
These parameters suggest that 2'-Hydroxy-4-methoxychalcone has favorable pharmacokinetic properties for oral bioavailability and potential blood-brain barrier permeability, which is significant for its potential therapeutic applications .
Synthesis Methods
Several methods have been developed for the synthesis of 2'-Hydroxy-4-methoxychalcone, with the Claisen-Schmidt condensation being the most common approach.
Claisen-Schmidt Condensation
The traditional synthesis of 2'-Hydroxy-4-methoxychalcone involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
The general reaction mechanism proceeds as follows:
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Base-mediated deprotonation of the α-carbon of 2-hydroxyacetophenone to form an enolate
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Nucleophilic attack by the enolate on the carbonyl carbon of 4-methoxybenzaldehyde
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Dehydration to form the α,β-unsaturated carbonyl system
This reaction typically requires a polar solvent such as ethanol or methanol and is conducted at room temperature or slightly elevated temperatures .
Laboratory Procedure
A representative procedure for the synthesis of 2'-Hydroxy-4-methoxychalcone:
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Dissolve 2-hydroxyacetophenone (1 mL) and 4-methoxybenzaldehyde (1 mL) in 95% ethanol (3 mL)
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Prepare sodium hydroxide solution (2.5 g in 5 mL water)
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Add 0.5 mL of the sodium hydroxide solution to the reaction mixture
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Stir the reaction mixture at room temperature and monitor by TLC
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Upon completion, acidify with dilute HCl
The yield obtained from this method is typically moderate to high, with good purity after recrystallization.
Green Synthesis Approach
Recent developments in green chemistry have led to more environmentally friendly methods for synthesizing chalcones, including 2'-Hydroxy-4-methoxychalcone.
Grinding Technique
A solvent-free grinding technique has been developed as an eco-friendly alternative for the synthesis of chalcones:
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Grind 2-hydroxyacetophenone with 4-methoxybenzaldehyde in a mortar and pestle
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Add solid sodium hydroxide as a catalyst
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Continue grinding for approximately 30 minutes at room temperature
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Monitor the reaction completion by TLC
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Dilute with cold water and neutralize with dilute HCl
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Filter and recrystallize the product
This method aligns with green chemistry principles by reducing solvent use and energy consumption while maintaining good yields and product purity .
Biological Activities
2'-Hydroxy-4-methoxychalcone exhibits a wide range of biological activities that have been documented in various research studies.
Anti-inflammatory Properties
2'-Hydroxy-4-methoxychalcone has demonstrated significant anti-inflammatory effects through various mechanisms. Research has shown that it inhibits the expression of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .
Inhibition of Pro-inflammatory Cytokines
Studies have demonstrated that 2'-Hydroxy-4-methoxychalcone reduces the production of pro-inflammatory cytokines, including:
Inflammatory Mediator | Effect of 2'-Hydroxy-4-methoxychalcone |
---|---|
Interleukin-1β (IL-1β) | Decreased expression |
Interleukin-6 (IL-6) | Decreased expression |
Tumor Necrosis Factor-α (TNF-α) | Reduced production |
Nitric Oxide (NO) | Inhibited production |
These effects contribute to the compound's potential for treating inflammatory conditions .
Effects on Cardiovascular Inflammation
In studies focusing on cardiovascular health, 2'-Hydroxy-4-methoxychalcone has shown promise in reducing inflammation associated with atherosclerosis. It decreases oxidized low-density lipoprotein (ox-LDL)-stimulated upregulation of interleukins in human aortic smooth muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .
Antioxidant Activity
The antioxidant mechanisms include:
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Direct scavenging of reactive oxygen species (ROS)
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Enhancement of cellular glutathione levels
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Reduction of lipid peroxidation
These antioxidant properties are significant as they may contribute to the compound's potential therapeutic applications in conditions associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Anti-angiogenic and Anti-tumor Effects
Studies have revealed that 2'-Hydroxy-4-methoxychalcone possesses significant anti-angiogenic and anti-tumor activities, making it a promising candidate for cancer research.
Inhibition of Angiogenesis
Research has demonstrated that 2'-Hydroxy-4-methoxychalcone inhibits angiogenesis in multiple experimental models:
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Reduced vessel formation in the chick embryo chorioallantoic membrane assay
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Decreased basic fibroblast growth factor (bFGF)-induced vessel formation in mouse Matrigel plug assay
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Inhibited proliferation of calf pulmonary arterial endothelial cells
Anti-tumor Activity
In animal models, 2'-Hydroxy-4-methoxychalcone has shown promising anti-tumor effects:
Cancer Model | Treatment | Result |
---|---|---|
Murine Lewis lung carcinoma | 30 mg/kg subcutaneously for 20 days | 27.2% inhibition of tumor volume |
Sarcoma 180 in ICR mice | 30 mg/kg intraperitoneally for 10 days | 33.7% suppression in tumor weight |
These findings suggest that the anti-angiogenic properties of 2'-Hydroxy-4-methoxychalcone contribute to its anti-tumor effects, proposing a potential mechanism of action for cancer therapy .
Antibacterial Activity
2'-Hydroxy-4-methoxychalcone has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. Research has evaluated its effectiveness as a potential antibacterial agent for preventing bacterial contamination in various contexts, including blood products .
The compound has shown good inhibitory activity against multiple bacterial strains, with effectiveness varying based on the concentration used. Studies typically employ agar diffusion methods at various concentrations (0.625%, 1.25%, 2.5%, and 5.0%) to evaluate antimicrobial efficacy .
Acetylcholinesterase Inhibition
Research has identified 2'-Hydroxy-4-methoxychalcone as part of a series of 2'-hydroxychalcones that exhibit inhibitory activity against human acetylcholinesterase (AChE). This enzyme is a primary target for the treatment of Alzheimer's disease.
Studies have reported that compounds with this structural scaffold show selective inhibition of AChE compared to butyrylcholinesterase (BChE). The IC₅₀ values for the most active compounds in this series range from 40-85 μM .
Kinetic studies and molecular modeling suggest that 2'-Hydroxy-4-methoxychalcone and related compounds act as mixed-type inhibitors, interacting with residues in both the peripheral anionic site and the gorge region of AChE .
Mechanisms of Action
The biological activities of 2'-Hydroxy-4-methoxychalcone are mediated through various molecular mechanisms, providing insights into its therapeutic potential.
COX-2 Inhibition
One of the primary mechanisms through which 2'-Hydroxy-4-methoxychalcone exerts its anti-inflammatory effects is the inhibition of cyclooxygenase-2 (COX-2) enzyme induction. This inhibition leads to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation .
Research has demonstrated that 2'-Hydroxy-4-methoxychalcone suppresses COX-2 expression in various cell types, contributing to its anti-inflammatory and potentially anti-angiogenic activities .
PPARγ Activation
Studies have revealed that 2'-Hydroxy-4-methoxychalcone acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This nuclear receptor is involved in regulating glucose metabolism, lipid homeostasis, and inflammatory responses.
The activation of PPARγ by 2'-Hydroxy-4-methoxychalcone leads to:
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Increased PPARγ mRNA and protein expression in human aortic smooth muscle cells
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Synergistic effects with known PPARγ agonists such as rosiglitazone and pioglitazone
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Inhibition of oxidized LDL-induced proliferation of human aortic smooth muscle cells
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Downregulation of cell cycle regulators including cyclin D1 and cyclin D3
These effects suggest potential applications in treating atherosclerosis and other inflammatory conditions.
MAPK Pathway Modulation
2'-Hydroxy-4-methoxychalcone modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and inflammation.
Specifically, the compound inhibits:
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p44/42 MAPK (ERK1/2) phosphorylation
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E-twenty six 1 (ETS1) phosphorylation
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JNK and p38 MAPK activation
This inhibition contributes to the compound's anti-proliferative and anti-inflammatory effects, particularly in the context of cardiovascular disease .
Effects on Cell Proliferation
2'-Hydroxy-4-methoxychalcone exhibits significant effects on cell proliferation, particularly in the context of cancer and cardiovascular disease.
Inhibition of Vascular Cell Proliferation
Research has demonstrated that 2'-Hydroxy-4-methoxychalcone reduces the proliferation of:
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Calf pulmonary arterial endothelial cells
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Human aortic smooth muscle cells stimulated by oxidized LDL
These effects contribute to its anti-angiogenic and potential anti-atherosclerotic properties .
Cell Cycle Regulation
Studies suggest that 2'-Hydroxy-4-methoxychalcone may affect cell cycle progression by:
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Downregulating cyclin D1 and cyclin D3 expression
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Inhibiting cell cycle transition from G1 to S phase
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Affecting the expression of other cell cycle regulatory proteins
These effects on cell cycle regulation contribute to the compound's anti-proliferative activities in various cell types .
Research Applications
2'-Hydroxy-4-methoxychalcone has been investigated for various research and potential therapeutic applications based on its diverse biological activities.
Cardiovascular Disease
Research on 2'-Hydroxy-4-methoxychalcone has revealed promising applications in the field of cardiovascular disease, particularly atherosclerosis.
Cancer Research
The anti-angiogenic and anti-tumor properties of 2'-Hydroxy-4-methoxychalcone have prompted investigations into its potential applications in cancer research.
Tumor Growth Inhibition
Animal studies have demonstrated that 2'-Hydroxy-4-methoxychalcone can inhibit tumor growth in models of:
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Murine Lewis lung carcinoma
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Sarcoma 180
The observed inhibition ranged from 27.2% to 33.7%, depending on the cancer model and administration route .
Anti-angiogenic Therapy
The compound's ability to inhibit angiogenesis through multiple mechanisms makes it a candidate for anti-angiogenic cancer therapy. Its effects on endothelial cell proliferation and vessel formation could potentially limit tumor vascularization and growth .
Analytical Chemistry Applications
In addition to its biological applications, 2'-Hydroxy-4-methoxychalcone has been utilized in analytical chemistry.
Metal Ion Detection
2'-Hydroxy-4-methoxychalcone has been developed as an analytical reagent for the determination of copper(II) ions. The compound forms a brown complex with Cu(II) in the pH range of 3.0 to 6.0, with a stoichiometry of 1:2 (metal:ligand) .
Property | Value |
---|---|
Complex Stoichiometry | 1:2 [M:L] |
pH Range | 3.0-6.0 |
Complex Color | Brown |
Molar Absorptivity | 6.716 × 10² L·mol⁻¹·cm⁻¹ |
Sandell's Sensitivity | 0.0946 μg/cm² at 400 nm |
Beer's Law Range | Up to 38.12 ppm of Cu(II) |
This application demonstrates the versatility of 2'-Hydroxy-4-methoxychalcone beyond its biological activities, highlighting its potential use in analytical chemistry for metal ion detection .
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